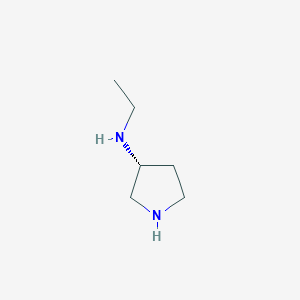

(3R)-(+)-3-(Ethylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPWFHLFKAUEA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628463 | |

| Record name | (3R)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-30-0 | |

| Record name | (3R)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-3-(Ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-(+)-3-(Ethylamino)pyrrolidine physical properties

An In-Depth Technical Guide to the Physical Properties of (3R)-(+)-3-(Ethylamino)pyrrolidine

Introduction

This compound is a chiral cyclic amine that has garnered significant attention as a versatile building block in modern synthetic chemistry. Its unique stereochemistry and functional group arrangement make it a valuable intermediate in the development of novel bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[1] For researchers and drug development professionals, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple data sheet to offer insights into the structural basis for these properties and details the experimental methodologies required for their verification, ensuring both scientific integrity and practical utility in a research and development setting.

Chapter 1: Core Physicochemical Properties

The fundamental physical constants of a compound provide a snapshot of its identity, purity, and behavior under various conditions. For a chiral molecule like this compound, properties such as optical rotation are critical for confirming enantiomeric identity.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 381670-30-0 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 176 °C (at atmospheric pressure) | [1][2][3] |

| Density | 0.92 g/mL (at 20°C) | [1] |

| Refractive Index (n²⁰/D) | 1.470 | [1] |

| Optical Rotation ([α]²⁰/D) | +12° to +17° (c=10 in Ethanol) | [1] |

| Predicted pKa | 10.59 ± 0.10 | [3] |

| Purity | ≥ 97% (by Gas Chromatography) | [1] |

Detailed Property Analysis

-

Boiling Point : The boiling point of an amine is significantly influenced by its ability to form intermolecular hydrogen bonds.[4][5] As a secondary amine, this compound has one hydrogen atom on its exocyclic nitrogen, allowing for hydrogen bonding. This results in a relatively high boiling point of 176 °C compared to non-polar compounds of similar molecular weight.[1][2][3] The boiling points of primary and secondary amines are generally higher than those of tertiary amines of comparable mass because tertiary amines lack a hydrogen atom on the nitrogen and cannot participate in hydrogen bonding with each other.[5][6]

-

Density : With a density of 0.92 g/mL, the compound is slightly less dense than water.[1] This property is essential for calculations involving mass-to-volume conversions in reaction setups.

-

Refractive Index : The refractive index is a dimensionless number that describes how fast light travels through the material.[7][8] It is a sensitive measure of a substance's purity. A difference of as little as 0.005 can indicate the presence of impurities at a level of 1% or more.[9] The value of 1.470 at 20°C using the sodium D-line (589 nm) is a key specification for this compound.[1]

-

Optical Rotation : As a specific enantiomer, this compound is optically active, meaning it rotates the plane of polarized light. The positive sign (+) indicates that it is dextrorotatory. The specific rotation, measured under defined conditions of concentration (10 g/100mL in ethanol), temperature (20°C), and wavelength (sodium D-line), is a critical parameter for confirming the enantiomeric purity of the material.[1] A deviation from the specified range of +12° to +17° would suggest either the presence of the (3S)-(-) enantiomer or other optically active impurities.

Chapter 2: Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like."[10] The structure of this compound, featuring a polar pyrrolidine ring, two amine functional groups capable of hydrogen bonding, and a short ethyl chain, suggests a specific solubility pattern.

Expected Solubility

-

Water : Amines with low molecular weight (up to five or six carbon atoms) are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[5] Given its structure, this compound is expected to be miscible with water.

-

Aqueous Acids : As a base, it will readily react with dilute aqueous acids (e.g., 5% HCl) to form a water-soluble ammonium salt.[11][12][13] This is a defining characteristic of amines.

-

Organic Solvents : It is expected to be soluble in a wide range of polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in non-polar solvents like hexanes may be more limited but still present to some extent.

Experimental Protocol for Solubility Classification

This protocol provides a systematic approach to confirming the solubility profile of an unknown organic compound, which is applicable to this compound.

-

Water Solubility :

-

To a small test tube, add approximately 25 mg (or 0.05 mL) of the compound.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[12]

-

Observe if the compound dissolves completely.

-

If soluble, test the solution with litmus or pH paper. An amine should yield a basic solution (pH > 7).[13]

-

-

Acid Solubility (if water-insoluble) :

-

Base Solubility (if water-insoluble) :

-

To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH.

-

As an amine, the compound is not expected to dissolve in a basic solution. This test is more informative for identifying acidic functional groups.

-

Diagram: Solubility Classification Workflow

Caption: A flowchart for the systematic determination of a compound's solubility class.

Chapter 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the chemical structure and purity of a compound. While specific spectra for this compound are not publicly available, its key features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Expected Signals : A triplet and a quartet for the ethyl group (CH₂CH₃), complex multiplets for the seven pyrrolidine ring protons, and a broad singlet for the N-H proton which may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.

-

Expected Signals : Six distinct signals are expected, corresponding to the six carbon atoms in the molecule, confirming its asymmetry.

-

-

IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Bands : A moderate, single peak in the 3300-3500 cm⁻¹ region characteristic of a secondary amine (N-H stretch), C-H stretching bands just below 3000 cm⁻¹, and C-N stretching bands in the 1000-1200 cm⁻¹ region.

-

-

MS (Mass Spectrometry) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Peaks : The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 114. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyrrolidine ring.

-

Chapter 4: Experimental Methodologies

Accurate and reproducible measurement of physical properties is the bedrock of chemical characterization. The following section details the protocols for key determinations.

Protocol: Refractive Index Measurement

The refractive index is determined using a refractometer, which measures the angle of refraction or the critical angle of total internal reflection of light passing through the sample.[8] Digital refractometers are preferred for their accuracy and ease of use.[7]

-

Instrument Calibration : Calibrate the digital refractometer using a certified standard, typically deionized water (n²⁰/D = 1.3330).

-

Sample Application : Using a clean pipette, apply a few drops of this compound onto the prism surface of the refractometer. Ensure the prism is completely covered.[9]

-

Temperature Equilibration : Close the instrument's cover. Allow the sample to equilibrate to the set temperature (20°C). Most modern instruments have built-in Peltier temperature control.

-

Measurement : Initiate the measurement. The instrument will automatically detect the shadowline and display the refractive index value.

-

Cleaning : Thoroughly clean the prism surface with a suitable solvent (e.g., ethanol or isopropanol) and a soft, lint-free tissue to prevent cross-contamination.

Diagram: Refractive Index Measurement Workflow

Caption: Standard operating procedure for measuring refractive index.

Conclusion

This guide has detailed the essential physical properties of this compound, grounding the data in the context of its chemical structure and providing the necessary experimental frameworks for verification. From its boiling point, dictated by hydrogen bonding, to its specific rotation, confirming its chiral nature, these properties are critical for its successful application in research and development. Adherence to the described protocols will ensure the quality and integrity of the material used in the synthesis of next-generation pharmaceuticals and specialty chemicals.

References

-

Refractive Index: All You Need to Know. Mettler Toledo. [Link]

-

Refractive index. Wikipedia. [Link]

-

Refractometry - Measuring Refractive Index. Rudolph Research Analytical. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Measure the inline liquid concentration with refractometry. Elscolab. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Determining the Refractive Index of a Liquid. ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Understanding Amines Boiling Point Order KCET 12th Chemistry Amines. YouTube. [Link]

-

(S)-3-Hydroxypyrrolidine hydrochloride. PubChem. [Link]

-

Organic Bases: Amines – HSC Chemistry. Science Ready. [Link]

-

Physical properties of amines. Khan Academy. [Link]

-

26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

-

3-(Ethylamino)pyrrolidin-3-ol. PubChem. [Link]

-

Amine. Wikipedia. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

-

Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(ETHYLAMINO)PYRROLIDINE CAS#: 111390-22-8 [amp.chemicalbook.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Khan Academy [khanacademy.org]

- 7. mt.com [mt.com]

- 8. Refractive index - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to (3R)-(+)-3-(Ethylamino)pyrrolidine: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique stereochemical configuration and versatile reactivity make it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of this compound, with a particular focus on its role in drug development. This document is intended to serve as a resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of stereocenters into this five-membered nitrogen heterocycle allows for a nuanced exploration of three-dimensional chemical space, which is critical for optimizing interactions with biological targets. This compound, with its defined stereochemistry at the C3 position, is a key chiral intermediate that enables the synthesis of enantiomerically pure compounds, thereby enhancing their therapeutic efficacy and reducing potential side effects.[1] This guide will delve into the fundamental properties and synthetic utility of this important molecule.

Chemical Structure and Stereochemistry

Molecular Structure

This compound is a disubstituted pyrrolidine with the following key structural features:

-

Molecular Formula: C₆H₁₄N₂[2]

-

Molecular Weight: 114.19 g/mol [2]

-

CAS Number: 381670-30-0[2]

-

Appearance: Colorless to almost colorless clear liquid[2]

The molecule consists of a saturated five-membered pyrrolidine ring with an ethylamino group attached to the carbon at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Density | 0.92 g/mL | [2] |

| Boiling Point | 176 °C (lit.) | [2] |

| Refractive Index (n20D) | 1.47 | [2] |

| Optical Rotation ([a]20D) | +12 to +17 ° (c = 10 in EtOH) | [2] |

Stereochemistry: The Significance of (3R) and (+)

The stereochemistry of this compound is a critical aspect of its identity and function as a chiral building block.

-

(3R)-Configuration: The "R" designation refers to the absolute configuration at the chiral center (the carbon atom at position 3 of the pyrrolidine ring) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents around the chiral carbon are ranked by atomic number, and the molecule is oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is assigned as "R" (from the Latin rectus, meaning right).[3]

-

(+)-Notation (Dextrorotatory): The "(+)" symbol indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction.[1] This is an experimentally determined property and is not directly predictable from the (R/S) configuration. The magnitude of this rotation is a key parameter for confirming the enantiomeric purity of the compound.

The precise three-dimensional arrangement of the ethylamino group dictated by the (3R) configuration is crucial for its specific interactions with chiral biological targets such as enzymes and receptors.

Caption: Logical relationship of stereochemical descriptors for this compound.

Synthesis of this compound

Exemplary Stereoselective Synthesis Protocol

The following protocol is a representative example of how this compound could be synthesized, and it is based on common organic transformations.

Step 1: Protection of the Pyrrolidine Nitrogen

The secondary amine of the starting material, (R)-3-hydroxypyrrolidine, is typically protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.

-

Reactants: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate).

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: (R)-3-hydroxypyrrolidine is dissolved in the chosen solvent, and the base is added. Boc₂O is then added portion-wise at room temperature or below. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group is a poor leaving group and must be converted to a better one, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Reactants: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Solvent: An aprotic solvent like dichloromethane (DCM).

-

Procedure: The protected alcohol is dissolved in DCM and cooled in an ice bath. The base is added, followed by the dropwise addition of MsCl or TsCl. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the corresponding mesylate or tosylate.

Step 3: Nucleophilic Substitution with Ethylamine

The mesylate or tosylate is then displaced by ethylamine in an Sₙ2 reaction. This step proceeds with an inversion of stereochemistry at the C3 position. However, to obtain the (3R) product, one would need to start with the (S)-enantiomer of 3-hydroxypyrrolidine or use a double inversion strategy. For the purpose of this example, we will assume a method that retains the stereochemistry or starts from the appropriate enantiomer. A more direct route to the desired (3R) product would involve starting with a precursor that already has the correct stereochemistry and a suitable leaving group.

-

Reactants: The mesylated or tosylated pyrrolidine derivative, Ethylamine (often in a sealed tube or under pressure).

-

Solvent: A polar solvent such as ethanol or THF.

-

Procedure: The reactants are heated in a sealed vessel to drive the reaction to completion.

-

Workup: The solvent is removed, and the residue is taken up in an appropriate solvent and washed to remove excess ethylamine and salts.

Step 4: Deprotection of the Pyrrolidine Nitrogen

The final step is the removal of the Boc protecting group to yield the desired product.

-

Reactants: The Boc-protected ethylamino-pyrrolidine derivative, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent).

-

Solvent: Dichloromethane for TFA or an alcohol/ether for HCl.

-

Procedure: The protected amine is treated with the acid at room temperature.

-

Workup: The excess acid and solvent are removed under reduced pressure. The resulting salt can be neutralized with a base and extracted to give the free amine, this compound.

Caption: A representative synthetic workflow for this compound.

Reactivity and Chemical Properties

This compound is a chiral secondary amine, and its reactivity is primarily dictated by the nucleophilic character of the two nitrogen atoms. The pyrrolidine nitrogen is a secondary amine, while the exocyclic nitrogen is also a secondary amine. Both can participate in a variety of chemical transformations.

-

Nucleophilic Reactions: As a nucleophile, it can react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form C-N bonds. This reactivity is fundamental to its use as a building block for incorporating the ethylaminopyrrolidine moiety into larger molecules.[4]

-

Formation of Amides and Ureas: It can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides, and with isocyanates to form ureas.

-

Use as a Chiral Ligand: Chiral amines are often employed as ligands in asymmetric catalysis, where they can coordinate to a metal center and induce enantioselectivity in a variety of transformations.[5]

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[1][5] The pyrrolidine scaffold is known to impart favorable pharmacokinetic properties, such as improved water solubility and metabolic stability.[6]

Role in the Synthesis of Varenicline

While not a direct precursor in all reported syntheses, chiral 3-aminopyrrolidine derivatives are structurally related to key intermediates in the synthesis of varenicline (Chantix®), a prescription medication used for smoking cessation. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[7] The synthesis of varenicline involves the construction of a complex polycyclic framework, and the stereochemistry of the pyrrolidine-like portion of the molecule is crucial for its biological activity. The use of chiral building blocks like this compound and its derivatives ensures the synthesis of the desired enantiomer of the final drug product.

Other CNS Drug Candidates

The (3R)-3-(amino)pyrrolidine scaffold is a common feature in a variety of CNS drug candidates. Its incorporation can influence the binding affinity and selectivity of a molecule for its target receptor or enzyme. For example, derivatives of 3-aminopyrrolidine have been explored as components of dual inhibitors of Abl and PI3K for potential cancer therapy.[8]

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, based on the data for the parent compound, pyrrolidine, and other N-alkylated derivatives, it should be handled with care in a well-ventilated laboratory environment.

-

General Hazards: Amines can be corrosive and cause severe skin burns and eye damage.[9] They may also be harmful if inhaled or swallowed.

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a chemical fume hood.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis, particularly in the field of drug discovery. Its well-defined stereochemistry and nucleophilic character allow for its incorporation into complex molecules with a high degree of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound is expected to increase, making it a key tool for medicinal chemists striving to develop safer and more effective drugs.

References

-

Chemical Label for this compound. (n.d.). Retrieved from [Link]

- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. (2020).

- The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).

- Table (3-3): 1H NMR and 13C NMR spectral for 3. (n.d.). Studylib.

- US5703244A - Process for preparation of chiral 3-amino-pyrrolidine and analogous bicyclic compounds. (1997).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

- US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. (2021).

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (2012).

- FDA-approved pyrrolidine-containing drugs in 2022. (n.d.).

- WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate. (2009).

- SAFETY D

- Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. (2000). PubMed.

- SAFETY D

- Pyrrolidine. (n.d.). NIST WebBook.

- 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (2003). PubMed.

- US20230285407A1 - Vareniciline compound and process of manufacture thereof. (2023).

- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof. (2009).

- SAFETY D

- Subchronic inhalation and oral toxicity of N-vinylpyrrolidone-2. Studies in rodents. (n.d.). PubMed.

- A PROCESS FOR PREPARING BRIVARACETAM. (2019).

- 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. (2023). MDPI.

- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. (n.d.). PubMed.

- Pyrrolidine. (n.d.). Wikipedia.

- 3-Aminopyrrolidine. (n.d.). PubChem.

- 3-(Ethylamino)pyrrolidin-3-ol. (n.d.). PubChem.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- Pyrrolidine. (n.d.). NIST WebBook.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Pyrrolidine. (n.d.). NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemical-label.com [chemical-label.com]

Introduction: The Significance of (3R)-(+)-3-(Ethylamino)pyrrolidine in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of (3R)-(+)-3-(Ethylamino)pyrrolidine

This compound is a chiral amine that has garnered significant attention in the pharmaceutical industry. Its unique stereochemistry and functional group arrangement make it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The precise three-dimensional structure of this molecule is critical to its biological activity, necessitating rigorous analytical techniques to confirm its identity, purity, and stereochemical integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

Expertise & Experience: The Causality Behind Experimental Choices in Amine NMR

The characterization of an amine like this compound by NMR requires careful consideration of experimental parameters. The choice of solvent, for instance, is critical. While deuterated chloroform (CDCl₃) is a common solvent, the signals for N-H protons can be broad and their chemical shifts variable due to hydrogen bonding and exchange with trace amounts of water.[2] In contrast, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow down this exchange, resulting in sharper N-H signals.[3]

A key technique for identifying the labile N-H protons is the D₂O shake.[2] Adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum will result in the disappearance of the N-H signals, as the protons are exchanged for deuterons. This provides unequivocal evidence for the presence and location of these protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For the D₂O exchange experiment, add one drop of D₂O, shake the tube gently, and re-acquire the ¹H spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.[4]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Presentation and Interpretation: Expected ¹H and ¹³C NMR Data

The structure of this compound with proposed numbering for NMR assignment is shown below:

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (N-H, pyrrolidine) | 1.5 - 2.5 (broad s) | broad singlet | 1H |

| H-1' (N-H, ethylamino) | 1.5 - 2.5 (broad s) | broad singlet | 1H |

| H-2, H-5 | 2.8 - 3.2 | multiplet | 4H |

| H-3 | 3.0 - 3.4 | multiplet | 1H |

| H-4 | 1.6 - 2.2 | multiplet | 2H |

| -CH₂- (ethyl) | 2.5 - 2.8 | quartet | 2H |

| -CH₃ (ethyl) | 1.0 - 1.3 | triplet | 3H |

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2, C-5 | 45 - 55 |

| C-3 | 50 - 60 |

| C-4 | 25 - 35 |

| -CH₂- (ethyl) | 40 - 50 |

| -CH₃ (ethyl) | 14 - 18 |

The diastereotopic nature of the protons on the pyrrolidine ring, due to the chiral center at C3, may lead to more complex splitting patterns than indicated in the simplified table.

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

Expertise & Experience: Interpreting the IR Spectrum of a Secondary Amine

For this compound, the most diagnostic absorption bands will be those associated with the N-H and C-H bonds. Secondary amines typically show a single, weak to medium N-H stretching absorption in the range of 3300-3500 cm⁻¹.[5] The N-H bending vibration is also observable in the 1550-1650 cm⁻¹ region. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Presentation and Interpretation: Expected IR Absorption Bands

Table 3: Expected Characteristic IR Peaks for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1550 - 1650 | N-H Bend | Secondary Amine |

| 1450 - 1470 | C-H Bend | Aliphatic (CH₂) |

| 1370 - 1380 | C-H Bend | Aliphatic (CH₃) |

Visualization: IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expertise & Experience: Fragmentation of Cyclic Amines

For this compound (C₆H₁₄N₂), the molecular weight is 114.19 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Thus, we expect the molecular ion peak (M⁺) to appear at m/z 114.

The fragmentation of cyclic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable iminium ion. For pyrrolidine derivatives, this can lead to the loss of alkyl groups attached to the ring or ring opening followed by further fragmentation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Presentation and Interpretation: Expected Mass Spectrum Data

Table 4: Plausible Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the side chain |

| 70 | [C₄H₈N]⁺ | α-cleavage at the ethylamino group, loss of C₂H₅N |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the ring |

Visualization: Proposed Mass Spectrometry Fragmentation

Caption: Plausible EI-MS fragmentation pathways.

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of this compound relies on the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the structure through fragmentation patterns. Together, these techniques provide a self-validating system for confirming the identity and purity of this important chiral building block, ensuring its suitability for use in research and drug development.

References

-

Taylor & Francis Online. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1 H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

University of Canterbury. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C-NMR spectrum of compound (3). Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine - Mass spectrum (electron ionization). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine - IR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

Laboratuvar cihazları. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethylamino)pyrrolidin-3-ol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Synthesis and characterization of (3R)-(+)-3-(Ethylamino)pyrrolidine

An In-Depth Technical Guide to the Synthesis and Characterization of (3R)-(+)-3-(Ethylamino)pyrrolidine

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and natural products, prized for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore.[1][2] This guide provides a comprehensive, field-proven methodology for the stereoselective synthesis and rigorous characterization of this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed, self-validating experimental protocol, and outline a suite of analytical techniques required to confirm the product's structural identity, purity, and stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to accessing this valuable chiral intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of a chiral molecule demands a strategy that preserves or establishes the desired stereochemistry with high fidelity. Our approach focuses on the N-alkylation of a readily available chiral precursor, (3R)-3-aminopyrrolidine, via reductive amination. This method is widely employed in pharmaceutical synthesis due to its high efficiency, operational simplicity, and the mild conditions which prevent racemization.[3][4]

Retrosynthetic Analysis & Method Selection

The target molecule, a secondary amine, can be disconnected at the C-N bond of the ethyl group. This retrosynthetic step points to (3R)-3-aminopyrrolidine and a two-carbon electrophile, such as acetaldehyde.

The forward synthesis is achieved through a one-pot reductive amination.[5] This process involves two key transformations occurring in sequence:

-

Imine Formation: The nucleophilic primary amine of (3R)-3-aminopyrrolidine attacks the electrophilic carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a transient imine (or the corresponding iminium ion).

-

Reduction: The imine intermediate is then selectively reduced in situ to the desired secondary amine.

Causality in Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine.[6]

-

Ethylating Agent: Acetaldehyde is the ideal two-carbon source for this transformation.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[3] Unlike stronger hydrides like sodium borohydride (NaBH₄), STAB is a sterically hindered and less reactive reductant. This selectivity is crucial; it allows the aldehyde to coexist with the reducing agent while the imine, which is more electrophilic and readily protonated, is preferentially reduced as it forms.[6] This avoids the wasteful reduction of acetaldehyde to ethanol.

Reaction Mechanism

The mechanism proceeds through a well-established pathway, ensuring high conversion to the target product with minimal side reactions.

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the prescribed purification and characterization, ensures the generation of high-purity this compound.

Synthesis Workflow Diagram

The overall experimental process follows a standard sequence for organic synthesis and purification.

Caption: Experimental Synthesis and Purification Workflow.

Step-by-Step Methodology: Synthesis

Materials:

-

(3R)-3-Aminopyrrolidine (or its salt, which requires a pre-neutralization step)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc) and Methanol (MeOH) for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add (3R)-3-aminopyrrolidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

Workup - Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Step-by-Step Methodology: Purification

-

Column Preparation: Prepare a silica gel column packed in an appropriate solvent system (e.g., 95:5 DCM/MeOH).

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH). The use of a small percentage of triethylamine (e.g., 0.5%) in the eluent can improve peak shape and recovery for basic compounds like amines.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a purified oil.

Comprehensive Characterization

Rigorous analytical validation is non-negotiable in the synthesis of pharmaceutical intermediates. The following workflow ensures the confirmation of the molecule's identity, purity, and, most critically, its enantiomeric integrity.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to (3R)-(+)-3-(Ethylamino)pyrrolidine: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral secondary amine that has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its rigid, five-membered ring structure, coupled with the presence of a stereocenter and a reactive ethylamino group, makes it an attractive scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties, stereoselective synthesis, applications in drug discovery, and safety considerations for this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a colorless to almost colorless clear liquid with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 381670-30-0 | [1][2][3] |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 176 °C (lit.) | [1][2] |

| Density | 0.92 g/mL | [1] |

| Optical Rotation | [α]20/D = +12 to +17° (c=10 in EtOH) | [1][2] |

Stereoselective Synthesis: The Pursuit of Enantiopurity

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the enantiomerically pure synthesis of chiral building blocks like this compound is of paramount importance. While specific proprietary methods for its industrial-scale production may vary, a common conceptual approach involves the use of chiral pool starting materials or asymmetric synthesis strategies.

One plausible retrosynthetic analysis suggests starting from a readily available chiral precursor, such as a derivative of L-proline or another suitable chiral molecule. The synthesis would involve a series of stereocontrolled reactions to introduce the ethylamino group at the C3 position with the desired (R) configuration.

A representative, albeit general, synthetic workflow could be conceptualized as follows:

Caption: Conceptual workflow for the stereoselective synthesis of this compound.

Experimental Causality: The choice of a chiral starting material from the chiral pool is a cost-effective strategy to ensure the final product's enantiomeric purity. The stereochemistry at C3 is often established via a nucleophilic substitution reaction (S\N2) on a suitably activated C3 position of the pyrrolidine ring, which proceeds with inversion of configuration. Protection of the pyrrolidine nitrogen is crucial to prevent side reactions during the introduction of the ethyl group. Finally, deprotection yields the target molecule. The specific reagents and conditions for each step would need to be carefully optimized to ensure high yield and stereoselectivity.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] this compound, in particular, serves as a key intermediate in the synthesis of a variety of bioactive compounds, with notable applications in the development of drugs for metabolic and neurological disorders.[1][6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most significant applications of chiral 3-aminopyrrolidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7][8][9][10] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

While a direct synthesis of a marketed drug explicitly starting from this compound is not readily found in publicly available literature, the structural motif is highly relevant. For instance, the synthesis of the antibiotic Premafloxacin involved the key intermediate N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which shares the core (3R)-pyrrolidine structure.[11]

The rationale for incorporating the (3R)-3-aminopyrrolidine scaffold into DPP-4 inhibitors lies in its ability to mimic the proline residue of the natural substrates of the enzyme, thereby enabling potent and selective binding to the active site. The ethylamino group can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Mechanism of action of DPP-4 inhibitors containing a pyrrolidine moiety.

Safety and Handling

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[12][13] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Safety Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only non-sparking tools.[13]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[13]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical industry. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the development of treatments for metabolic and neurological disorders. A thorough understanding of its stereoselective synthesis, chemical properties, and safe handling is crucial for its effective application in drug discovery and development programs.

References

-

Chem-Impex. (3R)-(+)-3-(Etilamino)pirrolidina. [Link]

-

MySkinRecipes. (3R)-()-3-(Ethylamino)pyrrolidine. [Link]

-

Chemical Label. This compound. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. [Link]

-

The Journal of Organic Chemistry. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]

-

PubMed. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. [Link]

-

MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

Molecules. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

-

ResearchGate. Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. [Link]

-

University of Nottingham. Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. [Link]

-

CP Lab Safety. This compound. [Link]

-

ResearchGate. 3-[2-((2S)-2-Cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes. [Link]

-

Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - CAS:381670-30-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | TCI AMERICA [tcichemicals.com]

The Critical Role of (3R)-Chirality in the Biological Activity of (+)-3-(Ethylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This technical guide provides an in-depth exploration of the role of (3R)-chirality in the activity of (+)-3-(Ethylamino)pyrrolidine, a key chiral building block in modern drug discovery. While direct comparative studies on the enantiomers of 3-(ethylamino)pyrrolidine are not extensively available in public literature, its consistent use in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs) underscores the critical nature of the (3R) configuration. This guide will delve into the principles of stereoselectivity, the synthetic pathways to access this specific enantiomer, and infer its importance through its application in the development of potent and selective therapeutic agents, particularly in the realm of neurological disorders.

The Principle of Chirality in Drug Design: A Foundation for Specificity

In the intricate landscape of molecular interactions that govern pharmacology, chirality stands out as a critical determinant of a drug's efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties.[1][2] This is because biological targets, such as receptors and enzymes, are themselves chiral entities, creating a stereospecific environment where only one enantiomer may bind with the requisite affinity and orientation to elicit a therapeutic effect. The other enantiomer, often termed the "distomer," may be inactive, less active, or in some cases, contribute to undesirable side effects.[1]

The development of single-enantiomer drugs, a strategy known as a "chiral switch," has become a cornerstone of modern pharmaceutical development, aiming to optimize therapeutic outcomes by administering only the active enantiomer.[1] This approach necessitates robust methods for the enantioselective synthesis and characterization of chiral molecules.

(3R)-(+)-3-(Ethylamino)pyrrolidine: A Privileged Chiral Scaffold

This compound is a chiral secondary amine that has emerged as a valuable building block in the synthesis of a variety of biologically active compounds.[3][4] Its pyrrolidine core is a common motif in many natural products and pharmaceuticals, offering a rigid scaffold that can be functionalized to interact with specific biological targets. The ethylamino group at the 3-position introduces a key basic nitrogen atom and a chiral center, the (3R)-configuration of which is often crucial for the desired biological activity. This compound is particularly noted for its application in the development of drugs targeting neurological and psychiatric disorders.[3]

The Implied Importance of (3R)-Chirality through Synthetic Application

While direct head-to-head biological comparisons of (3R)- and (3S)-3-(ethylamino)pyrrolidine are not readily found in the published literature, the critical role of the (3R)-chirality can be strongly inferred from its specific incorporation into complex, stereochemically defined drug candidates. The deliberate and often complex stereoselective synthesis of molecules containing the (3R)-3-(ethylamino)pyrrolidine moiety is a testament to its necessity for achieving the desired pharmacological profile.

One notable example is the use of (3R)-pyrrolidine derivatives in the synthesis of potent and selective ligands for dopamine receptors.[5][6][7] The precise spatial arrangement of the ethylamino group, dictated by the (3R) center, is likely essential for optimal interaction with the binding pocket of these receptors. Any deviation from this specific stereochemistry would alter the presentation of key binding elements, potentially leading to a significant loss of affinity or a change in functional activity (e.g., from agonist to antagonist).

The synthesis of complex molecules like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, further highlights the importance of the (3R)-pyrrolidine core.[8] In this context, the (3R) configuration is a component of a larger chiral molecule, and its specific orientation contributes to the overall three-dimensional shape required for antibacterial activity.

Stereoselective Synthesis: Accessing the Biologically Relevant Enantiomer

The production of enantiomerically pure this compound is a critical step in its application for pharmaceutical synthesis. Various stereoselective synthetic strategies have been developed to access this specific enantiomer, often starting from readily available chiral precursors.

A common conceptual pathway involves:

-

Starting with a Chiral Pool Precursor: Utilizing a naturally occurring chiral molecule, such as an amino acid, that already possesses the desired stereochemistry at a key position.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the amino group.

-

Chiral Resolution: Separating a racemic mixture of 3-(ethylamino)pyrrolidine into its individual enantiomers. While effective, this method is often less efficient as it discards half of the material.

Illustrative Synthetic Workflow (Conceptual)

Below is a conceptual workflow illustrating a potential stereoselective synthesis.

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Experimental Protocols: Chiral Analysis

Ensuring the enantiomeric purity of this compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose.

Protocol: Chiral HPLC Analysis of 3-(Ethylamino)pyrrolidine Enantiomers

Objective: To separate and quantify the (3R) and (3S) enantiomers of 3-(ethylamino)pyrrolidine.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

-

Sample of 3-(ethylamino)pyrrolidine (racemic standard and the (3R) sample for analysis)

-

Solvent for sample dissolution (compatible with the mobile phase)

Methodology:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known concentration of the 3-(ethylamino)pyrrolidine sample in the mobile phase.

-

Injection: Inject a small volume of the prepared sample onto the HPLC system.

-

Chromatographic Separation: The enantiomers will travel through the chiral column at different rates due to their differential interactions with the chiral stationary phase, resulting in their separation.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: The retention times of the two peaks will correspond to the two enantiomers. The peak area can be used to determine the enantiomeric excess (e.e.) of the sample.

Expected Outcome: Two well-resolved peaks corresponding to the (3R) and (3S) enantiomers. The enantiomeric purity of the this compound sample can be calculated from the relative peak areas.

Caption: Workflow for the chiral HPLC analysis of 3-(ethylamino)pyrrolidine enantiomers.

Conclusion: The Indispensable Role of Stereochemistry

References

- (Reference to a general organic chemistry or medicinal chemistry textbook discussing chirality)

-

How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. (2025, July 24). YouTube. [Link]

-

This compound. Chem-Impex. [Link]

- (Reference to a review on chiral synthesis)

-

Stereoselective recognition of morphine enantiomers by μ-opioid receptor. PMC - NIH. [Link]

- (Reference to a paper on chiral HPLC methods)

- (Reference to a review on pyrrolidine-containing drugs)

-

3-(Ethylamino)pyrrolidine. Chem-Impex. [Link]

-

Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]

- (Reference to a paper on the synthesis of a drug using a chiral pyrrolidine)

-

Natural Product-Inspired Dopamine Receptor Ligands. PMC - NIH. [Link]

-

Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue. PubMed. [Link]

-

Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. [Link]

- (Reference to a paper on the pharmacology of a drug containing the (3R)-pyrrolidine moiety)

- (Reference to a general review on stereoselectivity in pharmacology)

-

3-(Ethylamino)pyrrolidine. Chem-Impex. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. biorxiv.org [biorxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: From Nature's Blueprint to Modern Therapeutics

An In-depth Technical Guide on the Discovery and History of Substituted Pyrrolidines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Ubiquitous Five-Membered Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1] Its prevalence in natural products, from alkaloids to amino acids, has long signaled its significance. In contemporary medicinal chemistry, the pyrrolidine motif is considered a "privileged scaffold," a structural framework that confers favorable pharmacological properties, including enhanced aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. This guide provides a comprehensive exploration of the discovery and historical development of substituted pyrrolidines, tracing their journey from their origins in the natural world to their central role in the synthesis of modern pharmaceuticals. We will delve into the pivotal discoveries that unveiled the importance of this scaffold, the evolution of synthetic methodologies for its construction and modification, and its impact on the development of life-changing medicines.

Part 1: Early Discoveries and Nature's Pyrrolidine Compendium

The story of substituted pyrrolidines begins not in the laboratory, but in the intricate chemical arsenals of plants and microorganisms. For centuries, the biological effects of pyrrolidine-containing compounds were observed, long before their chemical structures were understood.

The Pyrrolizidine Alkaloids: A Double-Edged Sword

The first chapter in the history of complex pyrrolidines is arguably written by the pyrrolizidine alkaloids (PAs). These compounds, characterized by a fused bicyclic structure, were first identified in plants in the 19th century.[2] Initially, many PA-containing plants were utilized in traditional medicine. However, by the early to mid-20th century, their potent hepatotoxicity and genotoxicity came to light through cases of livestock poisoning.[2] This dichotomy of therapeutic potential and toxicity has made PAs a subject of intense study, driving the development of analytical methods for their detection and providing a rich field for understanding structure-activity relationships.

Proline: The Fundamental Chiral Building Block

The discovery and characterization of the proteinogenic amino acid L-proline marked a significant milestone. Proline is unique among the 20 common amino acids in that its side chain cycles back to the backbone amide nitrogen, forming a pyrrolidine ring.[3][4] This cyclic structure imparts significant conformational rigidity, profoundly influencing the secondary structure of proteins.[5] The elucidation of proline's structure and its biosynthesis from L-glutamate provided chemists with a readily available, chiral starting material for the synthesis of more complex substituted pyrrolidines.[5]

Part 2: The Dawn of Synthesis and the Rise of Pyrrolidine-Containing Drugs

With the foundational knowledge of naturally occurring pyrrolidines, the mid-20th century saw a surge in the development of synthetic methods to create and modify this versatile scaffold. This era also witnessed the translation of this knowledge into groundbreaking therapeutics.

From Viper Venom to Vasodilators: The Story of ACE Inhibitors

One of the most compelling narratives in the history of medicinal chemistry is the development of angiotensin-converting enzyme (ACE) inhibitors. The journey began with the discovery that peptides isolated from the venom of the Brazilian pit viper, Bothrops jararaca, could potently inhibit ACE and lower blood pressure.[6][7] A key component of these peptides was the amino acid proline.[8] This crucial observation led researchers at Squibb to design and synthesize small molecule mimics, culminating in the development of captopril, the first orally active ACE inhibitor, approved in 1980.[6][9][10] Captopril revolutionized the treatment of hypertension and heart failure, and its success spurred the development of a new generation of ACE inhibitors, many of which retain the core pyrrolidine structure.[8]

Experimental Protocol: Synthesis of Captopril

The following is a representative synthesis of Captopril, illustrating the acylation of L-proline with a bespoke acid chloride.[9][11]

Step 1: Synthesis of 3-acetylthio-2-methylpropionic acid chloride

-

To a solution of methacrylic acid and thioacetic acid, initiate a 1,4-addition reaction to form 3-acetylthio-2-methylpropanoic acid.

-

React the resulting acid with thionyl chloride (SOCl₂) to yield 3-acetylthio-2-methylpropionic acid chloride.

Step 2: Acylation of L-proline

-

Dissolve L-proline in an appropriate solvent.

-

Slowly add the 3-acetylthio-2-methylpropionic acid chloride synthesized in Step 1 to the L-proline solution under controlled temperature conditions to form 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline.

Step 3: Ammonolysis to Yield Captopril

-

Treat the product from Step 2 with ammonia in an alcoholic solution to cleave the acetyl protecting group.

-

After the reaction is complete, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic phase, concentrate it under reduced pressure, and purify the resulting solid to obtain Captopril.

Self-Validation:

-

Expected Yield: High yields (typically >90%) are reported for the final ammonolysis and purification steps.[9]

-

Purity: The final product should be characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity. Pharmaceutical grade Captopril typically has a purity of >99%.[12]

A Rational Approach to Smoking Cessation: The Development of Varenicline

The development of varenicline (Chantix®) is a prime example of rational drug design inspired by a natural product. The starting point was cytisine, a plant alkaloid with a rigid, polycyclic structure containing a substituted pyrrolidine ring, which was known to have nicotine-like effects.[13][14] Researchers at Pfizer systematically modified the cytisine scaffold to improve its selectivity and efficacy as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[13][15] This effort led to the synthesis of varenicline, which was approved by the FDA in 2006 as a smoking cessation aid.[16]

Experimental Protocol: A Representative Synthesis of Varenicline

The synthesis of varenicline is a multi-step process. The following is a simplified representation of a key step involving the formation of the core tricyclic amine.[17][18]

Step 1: Synthesis of 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride

-

A Diels-Alder reaction between 2-bromofluorobenzene and cyclopentadiene initiated by a Grignard reaction forms the initial bicyclic olefin.

-

Dihydroxylation of the olefin using osmium tetroxide, followed by oxidative cleavage with sodium periodate, yields a dialdehyde.

-

Reductive amination of the dialdehyde with benzylamine provides the benzyl-protected tricyclic amine.

-

Removal of the benzyl protecting group via hydrogenation yields the desired tricyclic amine, which is then converted to its hydrochloride salt.

Step 2: Dinitration and Reduction

-

The amine is first protected as a trifluoroacetamide.

-

The aromatic ring is then dinitrated using a mixture of trifluoromethanesulfonic acid and nitric acid.

-

The dinitro compound is subsequently reduced via catalytic hydrogenation to the corresponding diamine.

Step 3: Quinoxaline Formation and Deprotection

-

The diamine is reacted with glyoxal to form the quinoxaline ring system.

-

The trifluoroacetamide protecting group is hydrolyzed with sodium hydroxide.

-